molecular formula C3H7BrO B121458 3-Bromo-1-propanol CAS No. 627-18-9

3-Bromo-1-propanol

Cat. No. B121458
CAS RN: 627-18-9
M. Wt: 138.99 g/mol
InChI Key: RQFUZUMFPRMVDX-UHFFFAOYSA-N
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Description

3-Bromo-1-propanol is a halogenated organic compound that is of interest in various chemical synthesis processes. It is a molecule that contains a bromine atom attached to the third carbon of a propanol chain. This compound is not directly discussed in the provided papers, but its related compounds and derivatives are extensively studied for their reactivity and potential applications in synthesis and drug discovery.

Synthesis Analysis

The synthesis of compounds related to 3-Bromo-1-propanol involves various strategies. For instance, a gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes using propargylic carboxylates containing halogenated alkynes as substrates is reported, which shows the potential for regioselective synthesis involving bromine-containing molecules . Additionally, the synthesis of 1,3-dibromo-1,1-difluoro-2-propanone as a synthon for the preparation of bromodifluoromethyl thiazoles indicates the versatility of bromine-containing synthons in creating complex molecules . The synthesis of 3-bromo-2 (bromomethyl)propene from pentaerytritol through halogenated reaction, oxidation, and thermal decomposition also demonstrates the methods of synthesizing brominated alkenes .

Molecular Structure Analysis

The molecular structure of brominated compounds is crucial for their reactivity and applications. The crystal structure, characterization, and density functional theory (DFT) studies of propane 3-bromo-1-(triphenyl phosphonium) cations containing bromide and tribromide anions provide insights into the molecular structure and stability of bromine-containing compounds . The vibrational spectra analysis of 3-halo-1-propanols also contributes to understanding the conformational stability and internal rotations of brominated alcohols .

Chemical Reactions Analysis

Brominated compounds participate in various chemical reactions. The photodissociation dynamics of brominated alcohols, such as 3-bromo-1,1,1-trifluoro-2-propanol, have been studied to understand the C-Br bond dissociation and the formation of Br fragments . The reactivity of 3-bromo-2-trimethylsilyl-1-propene towards electrophiles, leading to functionalized vinylsilanes and furans, shows the potential of brominated alkenes in organic synthesis . Furthermore, the use of brominated synthons for the preparation of thiazoles and the Br/F exchange reaction highlights the chemical versatility of bromine in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by the presence of the bromine atom. The photodissociation studies provide information on the translational energy distributions and recoil anisotropy parameters of bromine fragments, which are indicative of the physical properties of the dissociation process . The thermal stability and reactivity of brominating agents, such as propane 3-bromo-1-(triphenyl phosphonium) tribromide, are also important physical and chemical properties that determine their usefulness in synthesis .

Scientific Research Applications

Synthesis and Biological Properties

3-Bromo-1-propanol is utilized in the synthesis of various derivatives with potential applications in medical treatment. For example, it is involved in the formation of 8-bromo-7-(2-hydroxy-3-m-ethylphenoxypropyl-1-)theophylline, a compound showing promise as an antistaphylococcal and antifungal agent (Ivanchenko, 2018).

Chemical Reaction Media

The substance is studied for its role in micellar media and microemulsions in chemical reactions. One research shows 3-bromo-1-propanol reacting with phenol in a micellar system, highlighting the efficiency of certain surfactants in facilitating these reactions (Currie, 2004).

Photodissociation Dynamics

Research includes studying the photodissociation dynamics of derivatives of 3-bromo-1-propanol. Studies on 3-bromo-1,1,1-trifluoro-2-propanol at specific wavelengths provide insights into molecular dynamics and energy distributions upon bond dissociation (Indulkar et al., 2011).

Catalysis in Chemical Fixation

3-Bromo-1-propanol derivatives are used as catalysts for the chemical fixation of CO2 with epoxides, converting them into cyclic carbonates. This process is crucial for CO2 transformation and has potential for large-scale applications (Ma et al., 2020).

Vibrational Spectra Analysis

Studies on the vibrational spectra of 3-bromo-1-propanols contribute to the understanding of molecular conformations and their stability. This is essential for interpreting molecular interactions and predicting chemical behavior (Badawi & Förner, 2008).

Environmental Impact

Research also delves into the environmental impact and behavior of 3-bromo-1-propanol derivatives. Studies on the chemical transformation of these compounds under specific conditions help in understanding their persistence and potential environmental risks (Ezra et al., 2005).

Safety And Hazards

3-Bromo-1-propanol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system . It is recommended to handle this chemical with appropriate protective clothing and in a well-ventilated area .

Future Directions

3-Bromo-1-propanol has been used in the synthesis of fluorescent halide-sensitive quinolinium dyes, chiral, quaternary prolines through cyclization of quaternary amino acids, and molten salt-polymers . These applications suggest potential future directions in the fields of dye synthesis, chirality, and polymer science.

properties

IUPAC Name

3-bromopropan-1-ol
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InChI

InChI=1S/C3H7BrO/c4-2-1-3-5/h5H,1-3H2
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InChI Key

RQFUZUMFPRMVDX-UHFFFAOYSA-N
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Canonical SMILES

C(CO)CBr
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Molecular Formula

C3H7BrO
Record name 3-BROMO-1-PROPANOL
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DSSTOX Substance ID

DTXSID3024657
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Molecular Weight

138.99 g/mol
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Physical Description

3-bromo-1-propanol is a clear colorless liquid. (NTP, 1992), Clear colorless liquid; [CAMEO]
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Boiling Point

293 to 298 °F at 760 mmHg (NTP, 1992)
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Flash Point

201 °F (NTP, 1992), 201 °F
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Solubility

50 to 100 mg/mL at 70 °F (NTP, 1992)
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Density

1.5374 at 68 °F (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

0.1 [mmHg]
Record name 3-Bromo-1-propanol
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Product Name

3-Bromo-1-propanol

CAS RN

627-18-9
Record name 3-BROMO-1-PROPANOL
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,130
Citations
HM Badawi, W Förner - Spectrochimica Acta Part A: Molecular and …, 2008 - Elsevier
… For 3-bromo-1-propanol a clear shoulder was observed in the solution spectrum at 604 cm −1 as shown in Fig. 5B that could be assigned to the high energy Ggg1 form of the molecule (…
Number of citations: 8 www.sciencedirect.com
M Göktaş - Chemical Papers, 2019 - Springer
… ) was synthesized by redox polymerization of MMA using 3-bromo-1-propanol initiator. 25 mL of methyl methacrylate (MMA), 1.5 g of 3-bromo-1-propanol-, and 2.5 g of Ce(NH 4 ) 2 (NO …
Number of citations: 13 link.springer.com
S SEARLES Jr, RG NICKERSON… - The Journal of Organic …, 1959 - ACS Publications
… of 2,2-diethy 1-3-bromo- 1-propanol over a period of 1 hr. Distillate was carried off through a condenser into a trap cooled with solidcarbon dioxide. With continued stirring, the …
Number of citations: 72 pubs.acs.org
T Bosma - 2002 - research.rug.nl
… However, whereas in DhlA the rate of halide release represents the slowest step in the catalytic cycle, our results suggest that in DhaA the liberation of 3-bromo1-propanol is the slowest …
Number of citations: 3 research.rug.nl
HS Carr, HS Rosenkranz - Mutation Research/Fundamental and …, 1978 - hero.epa.gov
HEEP COPYRIGHT: BIOL ABS. Halogenated aliphatics are widely used in medicine, industry, agriculture, and the household. The recent finding that some of these substances …
Number of citations: 40 hero.epa.gov
BZ Momeni, S Hamzeh, SS Hosseini, F Rominger - Inorganica chimica acta, 2007 - Elsevier
… )–(1b) reacted with the trace of HBr in commercial 3-bromo-1-propanol to give [PtBr 2 (NN)] (NN = bu 2 … Treatment of 1a–1b with a large excess of 3-bromo-1-propanol at −80 C gave the …
Number of citations: 31 www.sciencedirect.com
F Currie - Journal of colloid and interface science, 2004 - Elsevier
… The reaction between 3-bromo-1-propanol and phenol and a series of phenols carrying … to the aqueous subvolume where the substrate, 3-bromo-1-propanol, was situated. A highly …
Number of citations: 10 www.sciencedirect.com
M Göktaş, G Deng - Indonesian journal of chemistry, 2018 - journal.ugm.ac.id
… In this work, 3-bromo-1-propanol initiator was used, which allows different steps for both redox polymerization and ATRP polymerization. For this purpose, PMMA macroinitator (ATRP-…
Number of citations: 16 journal.ugm.ac.id
T Bosma, MG Pikkemaat, J Kingma, J Dijk… - Biochemistry, 2003 - ACS Publications
… The occurrence of a pre-steady-state burst, both for bromide and 3-bromo-1-propanol, … release of 3-bromo-1-propanol is the slowest step during 1,3-dibromopropane conversion. …
Number of citations: 67 pubs.acs.org
YY Hui, LH You, WK Ding, ZH Peng - Advanced Materials …, 2011 - Trans Tech Publ
… ,9-haloneopentoxy-2,8,10-tetraoxa-3,9-diphosphaspiro(VCC) was synthesized with pentaerythritol (PER), phosphprus oxychloride (POC) and 2,2-Bis(bromomethyl)-3-bromo-1-propanol…
Number of citations: 0 www.scientific.net

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